molecular formula C6H10O3 B3054665 (2R)-2-methyloxolane-2-carboxylic acid CAS No. 61490-06-0

(2R)-2-methyloxolane-2-carboxylic acid

Cat. No.: B3054665
CAS No.: 61490-06-0
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyloxolane-2-carboxylic acid is a chiral tetrahydrofuran derivative featuring a carboxylic acid functional group and a methyl substituent at the 2-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its physicochemical and biological properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and chiral building blocks for pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-methyloxolane-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, where the starting material is continuously fed into a reactor containing the oxidizing agent. The reaction conditions are carefully controlled to maximize yield and purity .

Scientific Research Applications

While information on the specific enantiomer "(2R)-2-methyloxolane-2-carboxylic acid" is limited, the search results provide information on the related compound "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" and "2-Methyloxolane" which can be used to infer potential applications .

Here's what the available data suggests:

Chemistry

  • Building Block for Synthesis: "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, cis" can be employed as a building block in the synthesis of more complex molecules.
  • Chiral Auxiliary: It can also act as a chiral auxiliary in asymmetric synthesis.

Biology

  • Biological Activity Studies: The compound is studied for its potential biological activity and how it interacts with enzymes and receptors.

Medicine

  • Drug Development: Research is being done to explore its potential therapeutic uses, including its use as a precursor for drug development.

Industry

  • Production of Chemicals and Materials: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Research Findings

  • Enzyme Interaction Studies : Initial findings indicate that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" may inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in conditions where enzyme overactivity is problematic.
  • Toxicological Assessments : Safety evaluations have shown that the compound does not raise significant concerns regarding genotoxicity or reproductive toxicity at specified doses, suggesting a favorable safety profile for potential applications in pharmaceuticals.
  • Comparative Studies : When compared to similar compounds, "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" exhibits unique properties due to its specific stereochemistry and oxolane structure. This uniqueness may enhance its efficacy in certain biological applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" on a particular enzyme involved in metabolic regulation. The results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic uses in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to specific receptors associated with inflammatory responses. The findings indicated that "rac-(2R,3S)-3-methyloxolane-2-carboxylic acid" binds effectively to these receptors, potentially modulating inflammatory pathways.

2-Methyloxolane as a Solvent

  • Extraction Solvent: 2-Methyloxolane is assessed as a food extraction solvent . The EFSA panel concluded that 2-methyloxolane does not raise safety concerns when used as intended .
  • Sustainable Alternative: 2-Methyloxolane (2-MeOx) is a viable, environmentally friendly alternative to traditional petroleum-based solvents for extracting lipophilic foodstuff and natural products .
  • Green Extraction: 2-Methyloxolane can be used as a bio-based solvent for green extraction of aromas . It is as good as, or even better than, hexane for solubilizing the majority of aromas from hop cones .

Mechanism of Action

The mechanism of action of (2R)-2-methyloxolane-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S)-2-Methyloxolane-2-carboxylic Acid

  • Structural Differences : This is the enantiomer of the target compound, differing only in the stereochemistry at the 2-position (S-configuration instead of R) .
  • Physicochemical Properties :
    • Molecular weight: 130.14 g/mol (identical to the R-form).
    • LogP: 0.64 , indicating moderate lipophilicity .
  • Functional Implications : The enantiomeric pair may exhibit divergent biological activities due to stereospecific interactions with enzymes or receptors. For example, in peptide synthesis, the S-form could lead to altered binding affinities compared to the R-form .

(2R,5R)-5-Pentyloxolane-2-carboxylic Acid

  • Structural Differences : Features a pentyl chain at the 5-position of the oxolane ring, increasing the molecular formula to C₁₀H₁₈O₃ and molecular weight to 186.25 g/mol .
  • Physicochemical Properties :
    • Predicted Collision Cross-Section (CCS): 143.1–151.5 Ų (for adducts like [M+H]⁺ and [M+Na]⁺), indicating a larger molecular surface area compared to the target compound .
  • This structural modification is relevant in prodrug design .

(2R,3R)-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-carboxylic Acid

  • Structural Differences : Contains a 4-methylene group , a 5-oxo (ketone) group , and a long octyl chain at the 2-position. The molecular formula is C₁₄H₂₂O₄ .
  • Functional Implications : The ketone group introduces additional polarity and reactivity, enabling participation in nucleophilic addition reactions. The octyl chain significantly increases hydrophobicity, making this compound suitable for lipid-based formulations .

(2R,3R)-2-(1-Methyl-1H-Pyrazol-5-yl)Oxolane-3-Carboxylic Acid

  • Structural Differences : Incorporates a 1-methylpyrazole ring at the 2-position. Molecular formula: C₉H₁₂N₂O₃ , molecular weight: 196.20 g/mol .
  • This compound may have applications in medicinal chemistry as a kinase inhibitor precursor .

Cis-(2R,5R)-5-Methyloxolane-2-Carboxylic Acid

  • Structural Differences : The methyl group is at the 5-position in a cis configuration relative to the 2-carboxylic acid group. Molecular formula: C₆H₁₀O₃ (same as the target compound) .
  • Functional Implications : Stereochemical variations influence conformational stability, which is critical in catalysis or chiral recognition processes .

Biological Activity

(2R)-2-methyloxolane-2-carboxylic acid, also known as 2-methyloxolane-2-carboxylic acid (CAS No. 61449-65-8), is a chiral compound characterized by its oxolane ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, food extraction, and environmental sustainability.

The molecular formula of this compound is C6H10O3C_6H_{10}O_3, and it possesses a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pertinent for its application in synthetic chemistry and biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways.

The mechanism of action involves the compound's ability to interact with specific molecular targets, potentially acting as an inhibitor or activator of enzymes involved in metabolic processes. For instance, studies have shown that this compound may influence ethylene biosynthesis in plants by modulating the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO) enzymes .

Case Studies

  • Food Extraction : A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the use of 2-methyloxolane as a food extraction solvent. The study concluded that it is rapidly metabolized with low bioaccumulation potential and does not raise concerns regarding genotoxicity. Maximum residue limits (MRLs) were established for various food categories, indicating its safe use in food processing .
  • Environmental Impact : As a sustainable alternative to hexane for the extraction of lipophilic natural products, 2-methyloxolane has been highlighted for its favorable environmental profile. Research suggests that it can effectively replace petroleum-based solvents in industrial applications, contributing to greener extraction processes while maintaining efficiency .

Data Table: Biological Activity Overview

Activity Description
Enzyme Interaction Modulates ACO enzyme activity; potential inhibitor of ethylene biosynthesis in plants .
Toxicological Profile Low bioaccumulation; no genotoxicity concerns; established MRLs for food applications .
Extraction Efficiency Effective as a green solvent for extracting natural products; environmentally sustainable .
Chemical Reactivity Undergoes oxidation, reduction, and substitution reactions; versatile in synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-methyloxolane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of (2R)-configured oxolane derivatives typically employs chiral auxiliaries or asymmetric catalysis. For example, highlights the use of optimized peptide coupling conditions (e.g., HATU/DIPEA in DMF) to preserve stereochemistry during heterocycle formation. To ensure stereochemical purity, chiral HPLC or polarimetry should be used post-synthesis, coupled with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the absence of diastereomers. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can further enhance enantiomeric excess (ee) >98% .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^{1}\text{H}-NMR is critical for confirming the methyl group's chemical environment (δ ~1.4–1.6 ppm for the oxolane methyl) and the carboxylic proton (δ ~12 ppm). 13C^{13}\text{C}-NMR identifies the carbonyl carbon (δ ~170–175 ppm) and oxolane ring carbons.
  • Chromatography : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and a mobile phase of acetonitrile/water (0.1% TFA) resolves enantiomers. Mass spectrometry (ESI-MS) validates molecular weight (±1 Da accuracy) .

Q. How does the steric environment of the methyl group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The methyl group at the 2R position introduces steric hindrance, slowing coupling kinetics. To mitigate this, use bulky coupling agents like PyBOP or OxymaPure, which reduce racemization. Pre-activation of the carboxylic acid (e.g., as a pentafluorophenyl ester) improves efficiency. Kinetic studies via 19F^{19}\text{F}-NMR (if fluorinated reagents are used) can quantify reaction rates under varying conditions .

Advanced Research Questions

Q. How can researchers address challenges in N-terminal deprotection of this compound derivatives during peptide synthesis?

  • Methodological Answer : identifies N-terminal deprotection as problematic due to side reactions (e.g., oxolane ring opening). Solutions include:

  • Orthogonal Protecting Groups : Use acid-labile groups (e.g., Boc) for the N-terminus and base-labile groups (e.g., Fmoc) for side chains.
  • Mild Deprotection : TFA/scavenger systems (e.g., TFA:H2_2O:triisopropylsilane, 95:2.5:2.5) at 0°C minimize degradation.
  • Post-Deprotection Stabilization : Immediate neutralization with DIEA or coupling to a resin-bound amine prevents intermediate instability .

Q. What strategies mitigate racemization risks during incorporation into peptide chains?

  • Methodological Answer : Racemization occurs via keto-enol tautomerization at the α-carbon. Mitigation strategies:

  • Low-Temperature Coupling : Perform reactions at 4°C to slow tautomerization.
  • Additives : Additives like HOBt or HOAt suppress racemization by stabilizing the active ester intermediate.
  • Monitoring : Circular dichroism (CD) spectroscopy tracks configuration stability during chain elongation .

Q. What computational modeling approaches predict the bioactivity of peptidomimetics containing this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). The oxolane ring’s rigidity mimics peptide β-turns, which can be validated via MD simulations (GROMACS).
  • QSAR : Train models on datasets of oxolane-containing analogs to predict IC50_{50} values against biological targets. Descriptors include LogP, polar surface area, and steric bulk parameters .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound derivatives?

  • Methodological Answer : Yield variations often stem from differences in purification methods or starting material quality. For reproducibility:

  • Standardize Protocols : Adopt identical solvents (HPLC-grade), catalysts (e.g., Pd/C for hydrogenation), and reaction times.
  • Control Experiments : Replicate reactions using commercial batches of precursors to isolate variables.
  • Statistical Validation : Use ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals (p <0.05) .

Q. Tables for Key Data

Parameter Optimal Conditions Validation Method Reference
Stereochemical PurityChiral HPLC (Chiralpak IA, 90:10 hexane/IPA)ee ≥98% via peak integration
Deprotection EfficiencyTFA:H2_2O:TIS (95:2.5:2.5) at 0°CLC-MS (>95% purity)
Coupling Reaction KineticsPyBOP/DIEA, 4°C, 2 hr19F^{19}\text{F}-NMR

Properties

IUPAC Name

(2R)-2-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428380
Record name AC1OGTGP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61490-06-0
Record name AC1OGTGP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (15 ml, 106 mmol) in THF (40 ml) at 0° C. was added n-BuLi (99 mmol, 1.6 M/Hex). After stirring the mixture for 30 min. DMPU (12 ml, 99 mmol) and tetrahydro-2-furoic acid (4.2 ml, 44 mmol) were added at 0° C. After 1 hr at 0° C., iodomethane (5.4 ml, 88 mmol) was added and the reaction mixture was allowed to warm to room temperature. After stirring overnight, the reaction mixture was partitioned between ethyl acetate and 1N HCl. The aqueous layer was extracted with ethyl acetate (2×500 ml) and chloroform (500 ml). The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/methanol/acetic acid=97:3:0.5 to afford the desired product as an oil (2.5 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The major batch obtained above (88 g) was dissolved in 240 mL hot (60-65° C.) ethanol and cooled to room temperature gradually. After 24 h, no crystals had formed. Crystallization was induced by gradual and careful cooling to 8° C. when fine needles began to form. This mixture, after filtration over sintered glass and washing with cold acetone (−60° C.), provided 10 g of a free-flowing salt. The filtrate obtained was put on the rotovap until crystal began to form in the flask. It was then allowed to crystallize at 6° C. This provided 3 g more of the salt. The filtrate was again placed on the rotovap but more ethanol was removed (so that more crystals were formed in the flask) before recrystallizing the mixture at 4-5° C. This was repeated and together obtained 30 g more of the salt after filtration and washing as described above. A total of 43 g of salt was obtained from the first recrystallization. This material was dissolved in 120 mL of hot ethanol and left standing at for 48 hr at room temperature. This provided very few needles. The flask was cooled slowly to 4° C. to induce more recrystallization. This mixture containing fine needles was filtered over sintered glass and washed with cold acetone (−60° C.). More needles formed in the filtrate after addition of the acetone. This was also collected over sintered glass and washed with cold acetone. The process was repeated until no more solid came out from the filtrate. The clear filtrate was put on the rotovap and solvents were removed until cloudiness formed in the flask. This was then cooled to 4° C. to coax out more crystals which was collected as described before. This process of crystallization was repeated until crystallization ceased. A total of 33 g of material was obtained from the second crystallization. This material was subjected to 85 mL of hot ethanol and recrystallized again. This time, a substantial amount of needles came out above room temperature. This was collected and the filtrate treated as described before for the previous recrystallizations to provide 29.8 g of a free-flowing material after the third recrystallization. This white powder was dissolved in 78 mL of hot ethanol for the fourth recrystallization. This time, needles came out at room temperature. The fine needles (15 g) were harvested and the filtrate treated as previously described, to provide a total of 27.6 g of a white powder after pumping. The needles were crushed before pumping as they had a tendency to impregnate ethanol. 40 mg of this material was treated with 0.5 mL of a 3.85 M ethyl acetate solution of hydrogen chloride (g) to liberate the acid. The amine salt was removed by trituration with ether followed by filtration over sintered glass. The acid thus obtained had the following optical activity: [α]20D=−9.49 (c=0.78, MeOH), [α]20578=−10.38 (c=0.78, MeOH). For use in subsequent reactions, the 2(R)-methyl tetrahydrofuran-2-carboxylic acid was liberated from the salt using a solution of hydrogen chloride(g) in ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid
7-Oxo-5-phenyl-4,7-dihydro-pyraZolo[1,5-a]pyrimidine-3-carboxylic acid
(2R)-2-methyloxolane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.